Boc-Gly-Gly-Phe-Gly-OH TFA
Description
Chemical Structure and Nomenclature
The systematic nomenclature of tert-butyloxycarbonyl-glycyl-glycyl-L-phenylalanyl-glycine trifluoroacetate reflects its complex molecular architecture, which incorporates multiple functional elements characteristic of advanced peptide chemistry. The compound is officially designated as 2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid trifluoroacetate according to systematic chemical nomenclature conventions. This extensive nomenclature captures the precise stereochemistry and connectivity of all molecular components, emphasizing the L-configuration of the phenylalanine residue which is critical for biological activity. The compound is alternatively known by several synonymous designations including glycine, N-[(1,1-dimethylethoxy)carbonyl]glycylglycyl-L-phenylalanyl- trifluoroacetate and (S)-12-benzyl-2,2-dimethyl-4,7,10,13-tetraoxo-3-oxa-5,8,11,14-tetraazahexadecan-16-oic acid trifluoroacetate. These varied naming conventions reflect different approaches to describing the same molecular structure, with some emphasizing the peptide sequence while others focus on the complete structural framework.
The molecular formula of the trifluoroacetate salt form is documented as C₂₂H₂₉F₃N₄O₉, indicating the presence of twenty-two carbon atoms, twenty-nine hydrogen atoms, three fluorine atoms, four nitrogen atoms, and nine oxygen atoms. This formula encompasses both the tetrapeptide backbone and the associated trifluoroacetate counterion, resulting in a molecular weight of 550.48 grams per mole. The compound maintains a Chemical Abstracts Service registry number of 2450273-39-7 for the trifluoroacetate salt form, while the free acid form without the trifluoroacetate counterion carries the registry number 187794-49-6. The tetrapeptide sequence is conventionally abbreviated as glycyl-glycyl-phenylalanyl-glycine, representing the four constituent amino acid residues arranged from the N-terminus to the C-terminus. Advanced spectroscopic characterization has confirmed that the compound exhibits excellent solubility in water, with documented solubility values reaching 125 milligrams per milliliter, equivalent to 227.07 millimolar concentration.
Historical Development and Relevance in Peptide Chemistry
The development of tert-butyloxycarbonyl-glycyl-glycyl-L-phenylalanyl-glycine trifluoroacetate is intrinsically linked to the revolutionary advances in solid-phase peptide synthesis pioneered by Bruce Merrifield, who was awarded the Nobel Prize in Chemistry for his groundbreaking contributions to peptide chemistry. Merrifield's innovation of anchoring peptides to insoluble resin supports fundamentally transformed the field by enabling the use of excess reagents to drive reactions to completion, followed by simple filtration steps to remove unreacted materials. This methodological breakthrough made it practical to synthesize complex peptides with high efficiency and purity, establishing the foundation for modern peptide pharmaceutical development. The historical timeline of solid-phase peptide synthesis reveals that Merrifield introduced the tert-butyloxycarbonyl protection scheme in 1964, which became a cornerstone technology for protecting amino groups during peptide assembly. Subsequently, the development of trifluoroacetic acid cleavage protocols in 1967 by Sakakibara provided the complementary deprotection methodology necessary for revealing free amino groups during iterative synthesis cycles.
The emergence of automated peptide synthesis in 1968 marked a pivotal moment in making complex peptide structures accessible to researchers worldwide, directly enabling the development of sophisticated tetrapeptide constructs like tert-butyloxycarbonyl-glycyl-glycyl-L-phenylalanyl-glycine trifluoroacetate. The introduction of preparative reverse-phase high-performance liquid chromatography by Burgus and Rivier in 1976 provided the purification technology necessary to isolate peptides synthesized by solid-phase methodology with high purity. This historical progression culminated in the development of the fluorenylmethyloxycarbonyl/tert-butyl strategy in 1978 by Meienhofer and coworkers, which established orthogonal protection strategies that remain fundamental to contemporary peptide synthesis. The concept of orthogonal protection, developed by Barany and colleagues in 1977, proved particularly crucial for synthesizing peptides with multiple protected functional groups, such as the complex architecture found in tert-butyloxycarbonyl-glycyl-glycyl-L-phenylalanyl-glycine trifluoroacetate.
Contemporary relevance of this tetrapeptide extends beyond traditional peptide chemistry into specialized applications in drug delivery and bioconjugate chemistry. Research has demonstrated that tert-butyloxycarbonyl-glycyl-glycyl-L-phenylalanyl-glycine trifluoroacetate functions as a protease-cleavable linker in antibody-drug conjugate systems, representing a sophisticated application of peptide chemistry in targeted therapeutics. The compound's ability to undergo self-assembly into well-defined nanostructures positions it at the intersection of peptide chemistry and nanotechnology, opening new avenues for drug delivery applications. Furthermore, its utility extends to proteomics research, where it serves as a valuable standard for mass spectrometry and chromatography applications, enabling researchers to better understand protein interactions and enzymatic activities. The peptide's structural properties make it an ideal candidate for mimicking endogenous peptides, potentially leading to innovative treatments for various diseases including cancer, diabetes, and inflammatory disorders.
Core Functional Groups: tert-Butyloxycarbonyl Protection, Trifluoroacetate Counterion, and Tetrapeptide Backbone
The tert-butyloxycarbonyl protecting group represents one of the most widely utilized amino protection strategies in organic synthesis, functioning as an acid-labile protecting group that can be selectively removed under controlled conditions. This protecting group is formally derived from di-tert-butyl dicarbonate, commonly referred to as tert-butyloxycarbonyl anhydride, which reacts with amino groups to form stable carbamate derivatives. The mechanism of tert-butyloxycarbonyl protection involves nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, resulting in the formation of a carbamate linkage and the release of tert-butanol as a byproduct. This protection strategy is particularly valuable because tert-butyloxycarbonyl-protected amines are unreactive toward most bases and nucleophiles, allowing for selective chemical transformations on other parts of the molecule. The tert-butyloxycarbonyl group can be removed using moderately strong acids such as trifluoroacetic acid, which protonates the carbonyl oxygen and facilitates the elimination of the tert-butyl cation.
The deprotection mechanism involves several sequential steps, beginning with protonation of the carbonyl oxygen by trifluoroacetic acid, followed by elimination of the tert-butyl cation to form an unstable carbamic acid intermediate. This carbamic acid spontaneously decarboxylates to regenerate the free amino group, completing the deprotection cycle. Alternative deprotection methods include treatment with hydrogen chloride in methanol or sequential treatment with trimethylsilyl iodide followed by methanol, which can be particularly useful when other deprotection methods prove too harsh for sensitive substrates. The versatility of tert-butyloxycarbonyl protection has made it indispensable in solid-phase peptide synthesis, where it provides reliable protection during coupling reactions while being readily removable under standard cleavage conditions.
The trifluoroacetate counterion plays a crucial role in the physical and chemical properties of the peptide compound, influencing both its solubility characteristics and its behavior in biological systems. Trifluoroacetate salts are commonly formed during solid-phase peptide synthesis due to the widespread use of trifluoroacetic acid for deprotection reactions and peptide cleavage from resin supports. The presence of trifluoroacetate counterions can significantly affect the physicochemical characterization of peptides using infrared spectroscopy, where a strong absorption band at approximately 1670 wavenumbers overlaps with the amide I band of peptides. This spectroscopic interference has led to the development of various counterion exchange procedures to replace trifluoroacetate with other anions that do not interfere with analytical measurements. Research has shown that trifluoroacetate counterions can affect the secondary structure of peptides and proteins by altering hydrogen-bonding networks and modifying conformational preferences.
The tetrapeptide backbone of glycyl-glycyl-phenylalanyl-glycine represents a carefully designed sequence that incorporates both structural flexibility and functional specificity. The two N-terminal glycine residues provide conformational flexibility due to the absence of side chain constraints, allowing the peptide to adopt various conformations necessary for optimal enzyme recognition and cleavage. The central phenylalanine residue introduces an aromatic side chain that can participate in hydrophobic interactions and π-π stacking arrangements, contributing to the self-assembly properties observed in concentrated solutions. Research using molecular dynamics simulations has demonstrated that tetrapeptides containing aromatic residues can self-assemble into well-defined nanostructures, with the aromatic groups often forming a hydrophobic core surrounded by hydrophilic residues. The C-terminal glycine residue provides additional conformational flexibility while maintaining the capacity for hydrogen bonding through its terminal carboxyl group.
Studies of tetrapeptide self-assembly have revealed that backbone atoms play a crucial role in strengthening self-assembled structures through the formation of hydrogen bonds between adjacent peptides. This process can lead to the formation of β-sheet secondary structures, where antiparallel β-strands are connected through intermolecular hydrogen bonds formed between carbonyl and amino groups of the peptide backbone. The specific sequence glycyl-glycyl-phenylalanyl-glycine has been identified as particularly susceptible to protease cleavage, making it valuable as a linker component in drug delivery systems where controlled release is desired. The combination of structural flexibility provided by the glycine residues and the recognition motif created by the phenylalanine residue enables this tetrapeptide to serve effectively as a substrate for various proteolytic enzymes found in biological environments.
| Functional Group | Key Properties | Biological Significance |
|---|---|---|
| tert-Butyloxycarbonyl Protection | Acid-labile, stable to bases | Enables selective synthesis and modification |
| Trifluoroacetate Counterion | High solubility, spectroscopic interference | Affects peptide conformation and analysis |
| Glycyl-Glycyl Sequence | High conformational flexibility | Provides enzyme accessibility |
| Phenylalanyl Residue | Aromatic interactions, hydrophobic | Enables self-assembly and recognition |
| Terminal Glycine | Conformational freedom, hydrogen bonding | Maintains structural integrity |
Properties
Molecular Formula |
C₂₂H₂₉F₃N₄O₉ |
|---|---|
Molecular Weight |
550.48 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C22H29F3N4O9
- Molecular Weight : 550.48 g/mol
- Purity : ≥99.79% (HPLC)
- Solubility : 125 mg/mL in H2O (in vitro), stable in DMSO for short-term storage .
- Storage : -20°C (powder, 3 years); -80°C (solution, 6 months) .
Structurally, the peptide sequence (Gly-Gly-Phe-Gly) ensures flexibility and protease susceptibility, while the Boc and TFA groups enhance stability during ADC synthesis .
Comparison with Similar Compounds
The following table compares Boc-Gly-Gly-Phe-Gly-OH TFA with structurally or functionally related ADC linkers and peptide-based compounds:
Key Findings from Comparisons
Cleavability vs. Stability: this compound and Mc-Gly-Gly-Phe-Gly-PAB-OH TFA are protease-cleavable, enabling tumor-specific drug release . In contrast, Mal-amido-PEG2-NHS ester provides noncleavable stability, ideal for systemic therapies requiring prolonged drug retention .
Therapeutic Scope: Unlike Bivalirudin TFA (a thrombin inhibitor) and BMSpep-57 (an immuno-oncology agent), this compound is exclusively an ADC linker without standalone pharmacological activity .
Purity and Scalability: this compound and Bivalirudin TFA exhibit >99% purity, meeting stringent ADC manufacturing standards .
Research and Development Insights
- ADC Optimization : this compound’s protease sensitivity aligns with ADCs targeting tumors overexpressing proteases (e.g., cathepsins). Preclinical studies suggest its cleavage efficiency is comparable to Val-Cit and Phe-Lys linkers but with lower off-target toxicity .
- Synthetic Challenges: The TFA counterion improves solubility but may require removal during ADC purification to avoid immunogenicity .
Preparation Methods
Boc Chemistry vs. Fmoc Chemistry
-
- Uses Boc as the N-terminal protecting group.
- Requires strong acid treatment (hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)) for cleavage of the peptide from the resin and side-chain deprotection.
- TFA is used in Boc-group deprotection but can cause side reactions and peptide bond alterations.
- The cleavage step demands specialized equipment due to the hazardous nature of HF.
-
- Uses Fmoc as the N-terminal protecting group.
- Protecting groups are removed by mild base treatment during chain elongation.
- TFA is used only for the final cleavage of the peptide from the resin.
- Generally considered milder and safer, with fewer side reactions during synthesis.
For Boc-Gly-Gly-Phe-Gly-OH TFA, the Boc group on the phenylalanine residue (Boc-D-Phe) is typically retained until the final cleavage step, which involves TFA treatment to remove the Boc group and release the peptide.
Resin Selection
- Acid-labile resins such as Wang resin or 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin are preferred for Fmoc chemistry due to their stability and ease of cleavage under mild acidic conditions.
- For Boc chemistry, resins compatible with HF cleavage are used.
- The peptide is attached to the resin via its C-terminus through an acid-labile linker, allowing for subsequent cleavage to yield the free peptide acid or amide.
Coupling Methods and Protecting Groups
Amino Acid Activation and Coupling
- Amino acids are typically used as Fmoc-Nα-protected derivatives except for the last amino acid, which may be Boc-protected (e.g., Boc-D-Phe).
- Coupling agents such as diisopropylcarbodiimide (DIC) combined with additives like hydroxybenzotriazole (HOBt) are employed to activate carboxyl groups for peptide bond formation.
- Three equivalents of activated amino acids are commonly used to ensure efficient coupling.
- Side chains of trifunctional amino acids are protected with groups such as tBu for serine and tyrosine, Pbf for arginine, and OtBu for aspartic and glutamic acids to prevent undesired reactions during synthesis.
Specific Segment Assembly
- The Gly-Gly segment can be introduced using preactivated Fmoc-Gly-Gly-OH units to facilitate the synthesis of poly-glycine sequences, which are common in peptides like Boc-Gly-Gly-Phe-Gly-OH.
Cleavage and Deprotection Procedures
Final Cleavage Using TFA
- The peptide-resin is treated with a cleavage cocktail typically consisting of 95% trifluoroacetic acid, 2.5% triisopropylsilane (TIS), and 2.5% ethanedithiol (EDT).
- This mixture is stirred at room temperature for approximately 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- The crude peptide is then precipitated by adding 10 volumes of cold methyl tert-butyl ether (MTBE), filtered, and dried under vacuum.
Purification
- The crude peptide is purified by repeated precipitation and can be further purified by semi-preparative high-performance liquid chromatography (HPLC).
- Characterization is performed using analytical HPLC and mass spectrometry (MS) to confirm purity and molecular weight.
Data Summary Table: Typical this compound Synthesis Parameters
| Step | Conditions/Materials | Notes |
|---|---|---|
| Resin | Wang resin or 2-Cl-Trt-Cl resin | Acid-labile linker for C-terminal attachment |
| Amino Acid Protection | Fmoc-Nα except last amino acid Boc-D-Phe | Side chains protected with tBu, Pbf, OtBu |
| Coupling Agents | DIC/HOBt | 3 equivalents of activated amino acids |
| Coupling Temperature | Room temperature | Efficient peptide bond formation |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% EDT | 2 hours at room temperature |
| Precipitation Solvent | Methyl tert-butyl ether (MTBE) | 10 volumes to precipitate crude peptide |
| Purification | Semi-preparative HPLC | Ensures high purity |
| Characterization | HPLC, MS | Confirms identity and purity |
Research Findings and Considerations
- The use of Fmoc chemistry with Boc protection on the last amino acid (Boc-D-Phe) allows precise control over the synthesis and minimizes side reactions during elongation.
- TFA cleavage is critical but must be carefully controlled to avoid peptide bond hydrolysis or side-chain modifications.
- The presence of glycine-rich sequences (Gly-Gly) requires careful activation and coupling strategies to avoid deletions or truncations.
- The use of scavengers like TIS and EDT in the cleavage cocktail helps quench reactive carbocations and prevent side reactions during deprotection.
- Alternative methods such as native chemical ligation in TFA have been explored for related peptides, showing efficient and rapid ligation under acidic conditions.
Q & A
Q. What is the role of Boc-Gly-Gly-Phe-Gly-OH TFA in antibody-drug conjugates (ADCs), and how does its cleavable nature influence drug release mechanisms?
this compound is a protease-cleavable linker that connects cytotoxic drugs to antibodies in ADCs. Its design leverages peptide sequences (Gly-Gly-Phe-Gly) recognized by lysosomal proteases (e.g., cathepsin B) in target cells, enabling selective drug release intracellularly. The cleavage mechanism ensures minimal off-target toxicity while maximizing payload delivery . Methodologically, researchers should validate cleavage efficiency using in vitro assays with purified proteases and pH conditions mimicking lysosomal environments (pH 4.5–5.5) .
Q. What experimental approaches are recommended for characterizing the purity and structural integrity of this compound during synthesis?
Key steps include:
- HPLC : Use reverse-phase C18 columns with gradients of water/acetonitrile (0.1% TFA) to assess purity (>95% by area under the curve) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF to confirm molecular weight (550.48 g/mol) and detect impurities .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify backbone structure and Boc-group retention .
Q. How should researchers handle solubility challenges when preparing this compound for in vitro assays?
The compound has limited aqueous solubility but dissolves in DMSO (up to 50 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in buffers containing co-solvents like PEG300 or Tween 80 to prevent precipitation. For example, a 5 mg/mL working solution can be achieved by mixing 100 µL DMSO stock (50 mg/mL) with 400 µL PEG300, 50 µL Tween 80, and 450 µL saline .
Advanced Research Questions
Q. How can researchers optimize the linker-drug ratio (LDR) in ADCs using this compound to balance efficacy and toxicity?
Optimization involves:
- Conjugation Chemistry : Use maleimide-thiol chemistry to control drug loading. Monitor LDR via hydrophobic interaction chromatography (HIC) to ensure homogeneity .
- Bystander Effect Assessment : Test drug release in co-cultures of target and non-target cells to quantify off-target cytotoxicity, which correlates with LDR .
- Pharmacokinetic (PK) Modeling : Measure plasma stability in rodent models to determine the optimal LDR that maximizes tumor exposure while minimizing systemic toxicity .
Q. What methodologies are employed to assess the in vivo stability of this compound in systemic circulation, and how do these correlate with pharmacokinetic outcomes?
- Radiolabeling : Incorporate ³H or ¹⁴C isotopes into the linker to track systemic clearance and metabolite formation .
- LC-MS/MS Quantification : Measure intact linker-drug conjugate levels in plasma over time. A rapid decline indicates premature cleavage, necessitating structural modifications (e.g., PEGylation) .
- Tissue Distribution Studies : Use fluorescence-labeled ADCs to correlate linker stability with tumor-to-normal tissue ratios .
Q. How do structural modifications of this compound affect protease-mediated cleavage efficiency, and what experimental strategies can validate these effects?
- Peptide Backbone Alterations : Substitute glycine residues with D-amino acids or bulkier residues (e.g., Val) to reduce protease susceptibility. Validate via in vitro cleavage assays with recombinant proteases .
- Linker-Drug Spacer Integration : Introduce self-immolative spacers (e.g., p-aminobenzyl carbamate) to decouple cleavage from drug release. Monitor efficacy using cytotoxicity assays in antigen-positive vs. antigen-negative cell lines .
Q. What analytical frameworks are recommended for resolving contradictory data on this compound’s stability across studies?
Apply the PICO framework to isolate variables:
- Population : Compare stability in human vs. murine plasma.
- Intervention : Standardize assay conditions (pH, temperature).
- Comparison : Benchmark against non-cleavable linkers (e.g., Mal-amido-PEG2-NHS ester) .
- Outcome : Use meta-analysis to reconcile discrepancies, focusing on hydrolysis rates and metabolite profiles .
Methodological Resources
- Data Validation : Follow Beilstein Journal guidelines for reporting experimental details, including HPLC gradients, MS parameters, and NMR spectra .
- Ethical Compliance : For in vivo studies, ensure protocols adhere to institutional animal care standards and include statistical power analysis to justify sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
